VPC-80051

Übersicht

Beschreibung

VPC-80051: ist ein niedermolekularer Inhibitor, der auf die RNA-Bindungsdomäne des heterogenen nukleären Ribonukleoproteins A1 abzielt. Diese Verbindung wurde mithilfe eines computergestützten Wirkstoffentdeckungsprozesses entdeckt und ist bekannt für ihre Fähigkeit, die Spleißaktivität von heterogenem nukleärem Ribonukleoprotein A1 zu hemmen. Es hat sich gezeigt, dass es vielversprechend ist, die Spiegel des Androgenrezeptorvarianten 7-Boten-RNA in kastrationsresistenten Prostatakrebszelllinien zu reduzieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von VPC-80051 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die für seine Aktivität notwendig sind. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und wurden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung unter Verwendung von Standardtechniken der organischen Synthese synthetisiert wird, einschließlich der Verwendung von Schutzgruppen, Kupplungsreaktionen und Reinigungsschritten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung des Labor-Syntheseprozesses umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Sicherstellung, dass der Prozess kostengünstig und umweltfreundlich ist. Die Verwendung von automatisierten Synthesegeräten und Durchflussreaktoren könnte zur Erzielung einer großtechnischen Produktion eingesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions: VPC-80051 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Targeting hnRNP A1: VPC-80051 is designed to target the RNA-binding domain (RBD) of hnRNP A1 . It has demonstrated the ability to bind directly to the UP1 RNA-binding domain of hnRNP A1 in vitro .

- Reduction of AR-V7 Levels: this compound reduces AR-V7 messenger levels in the 22Rv1 castration-resistant prostate cancer (CRPC) cell line . Treatment with this compound at 25 and 10 μM concentrations resulted in a reduction of AR-V7 levels comparable to that of quercetin .

- Drug Discovery: this compound serves as a prototype inhibitor of the hnRNP A1 splicing factor and is the first drug-like hnRNP A1 inhibitor discovered to date via computational approaches . It contains no PAINS (Pan-Assay Interference Compounds) moieties and has no documented experimental activities against any protein target .

Molecular Interactions

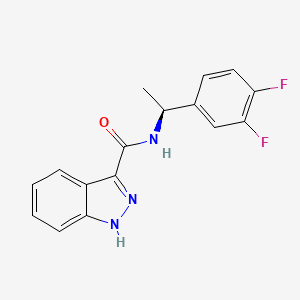

- Binding Mode: The chemical structure of this compound includes an indazole bicyclic aromatic moiety, a carboxamide linker, and a difluorophenyl ring. The indazole group forms π-π stacking interactions with Phe17 and His101, while the pyrazole ring forms three hydrogen bonds with the backbone of Val90 . A fourth hydrogen bond is formed between the amine hydrogen of the carboxamide linker and the backbone carbonyl of Val90 .

- Overlapping Interactions: The indazole moiety of this compound overlaps significantly with the 5' adenine in the X-ray structure, with a calculated RMSD of 2.85 Å . The difluorophenyl ring of this compound makes hydrophobic interactions with the aromatic ring of Phe59, as well as with the aliphatic side-chains of Arg92 and Lys15, overlapping with the guanine at the second position in the 5'-AG-3' recognition sequence with an RMSD of 2.82 Å .

Potential Clinical Applications

- Cancer Treatment: this compound could potentially improve the therapeutic effect of prostate cancer . Targeting the c-Myc/hnRNP A1/AR-V7 axis may be a viable strategy for the treatment of CRPC .

- Alternative Splicing Modulation: Targeting alternative splicing may offer opportunities for developing next-generation cancer-specific therapeutics .

*HnRNPA1 has been identified as a direct anti-cancer target of quercetin, a flavonoid abundantly present in plants .

*Esculetin, a coumarin derivative from several herbs, was shown to induce apoptosis of endometrial cancer cells by affecting the nucleocytoplasmic transport of the hnRNPA1-BCLXL/XIAP mRNA complex .

*HnRNPA1-specific single-stranded DNA aptamer, BC15, was developed as a potential drug candidate for hepatocarcinoma treatment .

*Tetracaine, a local anesthetic with potent anticancer effects, was reported to cause melanoma cell cycle arrest by driving hnRNPA1 accumulation at the nuclear envelope and weakening hnRNPA1 protein stability .

Limitations and Future Directions

- The difluorophenyl ring of this compound may not contribute substantially to the stabilization of the ligand due to the side chain of Arg92 undergoing larger fluctuations .

- Future NMR spectroscopy or X-ray crystallography structural studies may prove the binding mode of this compound to the hnRNP A1 RBD pocket .

- Further computational studies combined with biological validation may lead to the discovery of more potent and selective hnRNP A1 inhibitors . Combination studies with current anti-AR drugs or c-Myc inhibitors may provide synergistic or additive responses .

Wirkmechanismus

VPC-80051 exerts its effects by directly interacting with the RNA-binding domain of heterogeneous nuclear ribonucleoprotein A1. This interaction inhibits the splicing activity of heterogeneous nuclear ribonucleoprotein A1, leading to a reduction in the levels of androgen receptor variant 7 messenger RNA. The compound’s mechanism of action involves disrupting the protein-RNA interactions necessary for the splicing process, thereby altering the production of cancer-specific alternative splice isoforms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Quercetin: Ein natürlich vorkommendes Flavonoid, das ebenfalls die Spleißaktivität von heterogenem nukleärem Ribonukleoprotein A1 hemmt, jedoch eine schlechte Löslichkeit und Bioverfügbarkeit aufweist.

Andere niedermolekulare Inhibitoren: Verschiedene andere niedermolekulare Verbindungen wurden entwickelt, um auf RNA-bindende Proteine abzuzielen, aber VPC-80051 ist einzigartig in seiner Spezifität und Potenz gegenüber heterogenem nukleärem Ribonukleoprotein A1

Einzigartigkeit: this compound zeichnet sich durch seine hohe Spezifität für die RNA-Bindungsdomäne des heterogenen nukleären Ribonukleoproteins A1 und seine Fähigkeit aus, die Spiegel des Androgenrezeptorvarianten 7 in kastrationsresistenten Prostatakrebszelllinien effektiv zu reduzieren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung des RNA-Spleißens und zu einem potenziellen therapeutischen Mittel .

Biologische Aktivität

VPC-80051 is a novel small molecule inhibitor specifically designed to target the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical RNA-binding protein involved in the regulation of alternative pre-mRNA splicing. This compound has garnered attention for its potential therapeutic applications, particularly in the context of castration-resistant prostate cancer (CRPC), where hnRNP A1 plays a pivotal role in splicing regulatory circuits.

This compound was identified through computer-aided drug discovery as the first small molecule inhibitor targeting the RNA-binding domain (RBD) of hnRNP A1. The compound demonstrates a direct interaction with hnRNP A1, effectively altering its splicing activity. This interaction is crucial because hnRNP A1 is implicated in the production of the androgen receptor splice variant AR-V7, which is associated with CRPC progression.

In Vitro Studies

In vitro experiments have shown that this compound significantly reduces AR-V7 mRNA levels in the 22Rv1 CRPC cell line. Quantitative RT-PCR revealed that treatment with this compound at concentrations of 10 μM and 25 μM resulted in reductions of AR-V7 levels by approximately 79.55% and 66.20%, respectively, compared to control treatments with DMSO. These results were corroborated by Western blot analysis, confirming the compound's efficacy in modulating splicing outcomes linked to cancer progression .

Binding Affinity and Interaction Studies

The binding affinity of this compound for hnRNP A1 was evaluated using various methods, including Bio-Layer Interferometry (BLI) and molecular docking simulations. The Glide score for this compound was reported at −8.2 kcal/mol, indicating strong binding interactions primarily driven by hydrophobic forces. Further simulations using the MM/GBSA method estimated a binding free energy of −60.7 kcal/mol, suggesting that this compound maintains stable interactions within the binding site even under dynamic conditions .

Comparative Efficacy

To contextualize the effectiveness of this compound, it is essential to compare it with other known inhibitors like quercetin, which also targets hnRNP A1. Both compounds exhibited similar reductions in AR-V7 levels; however, this compound demonstrated superior binding affinity and specificity towards the hnRNP A1 RBD, making it a promising candidate for further development .

Data Table: Summary of Biological Activity Findings

| Parameter | This compound | Quercetin |

|---|---|---|

| Concentration (μM) | 10 | 10 |

| **AR-V7 Reduction (%) | 79.55 | 62.25 |

| Concentration (μM) | 25 | 25 |

| **AR-V7 Reduction (%) | 66.20 | 71.15 |

| Binding Glide Score (kcal/mol) | -8.2 | Not specified |

| Binding Free Energy (kcal/mol) | -60.7 | -57.9 |

Case Studies and Research Findings

Several studies have explored the implications of this compound on cancer biology:

- Study on CRPC Cell Lines : Research indicated that this compound not only inhibits AR-V7 production but also reduces cell viability in CRPC models, suggesting potential dual functionality as an anti-cancer agent .

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that this compound's modulation of hnRNP A1 impacts downstream signaling pathways associated with tumor growth and survival .

- Potential for Combination Therapy : Given its mechanism of action, there is potential for combining this compound with other therapeutic agents targeting different aspects of CRPC biology to enhance treatment efficacy and overcome resistance mechanisms .

Eigenschaften

IUPAC Name |

N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHNHGGJTMFAQP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.